[4-(2-Methylpropoxy)phenyl]{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone
Overview
Description
[4-(2-Methylpropoxy)phenyl]{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structural features of this compound, such as the isobutoxybenzoyl and nitro-trifluoromethylphenyl groups, contribute to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methylpropoxy)phenyl]{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the isobutoxybenzoyl intermediate: This step involves the reaction of isobutyl alcohol with 4-hydroxybenzoyl chloride in the presence of a base such as pyridine to form 4-isobutoxybenzoyl chloride.
Nitration of trifluoromethylbenzene: Trifluoromethylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-nitro-4-(trifluoromethyl)benzene.
Coupling reaction: The final step involves the coupling of 4-isobutoxybenzoyl chloride with 2-nitro-4-(trifluoromethyl)phenylpiperazine in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Methylpropoxy)phenyl]{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isobutoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkoxides, such as sodium methoxide or sodium ethoxide
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: 1-(4-isobutoxybenzoyl)-4-[2-amino-4-(trifluoromethyl)phenyl]piperazine
Substitution: 1-(4-alkoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Hydrolysis: 4-isobutoxybenzoic acid and 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(2-Methylpropoxy)phenyl]{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone is not well-documented. based on its structural features, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The nitro and trifluoromethyl groups may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
[4-(2-Methylpropoxy)phenyl]{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone can be compared with other piperazine derivatives, such as:
1-(4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine: Similar structure but with a methoxy group instead of an isobutoxy group.
1-(4-isobutoxybenzoyl)-4-[2-amino-4-(trifluoromethyl)phenyl]piperazine: Similar structure but with an amino group instead of a nitro group.
1-(4-isobutoxybenzoyl)-4-[2-nitro-4-(methyl)phenyl]piperazine: Similar structure but with a methyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in its combination of the isobutoxybenzoyl and nitro-trifluoromethylphenyl groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
[4-(2-methylpropoxy)phenyl]-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O4/c1-15(2)14-32-18-6-3-16(4-7-18)21(29)27-11-9-26(10-12-27)19-8-5-17(22(23,24)25)13-20(19)28(30)31/h3-8,13,15H,9-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFHSOCHNHWTFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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